molecular formula C12H16ClN3O2 B2873228 4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone CAS No. 860609-86-5

4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone

Cat. No.: B2873228
CAS No.: 860609-86-5
M. Wt: 269.73
InChI Key: LATILFWTXUENFS-UHFFFAOYSA-N
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Description

4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a chloro group, an oxopropyl group, and a piperidino group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Oxopropyl Group: The oxopropyl group can be introduced via acylation reactions using acyl chlorides or anhydrides.

    Attachment of the Piperidino Group: The piperidino group can be introduced through nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Piperidine in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(2-oxopropyl)-5-morpholino-3(2H)-pyridazinone: Similar structure with a morpholino group instead of a piperidino group.

    4-chloro-2-(2-oxopropyl)-5-pyrrolidino-3(2H)-pyridazinone: Similar structure with a pyrrolidino group instead of a piperidino group.

Uniqueness

4-chloro-2-(2-oxopropyl)-5-piperidino-3(2H)-pyridazinone is unique due to the presence of the piperidino group, which can influence its chemical reactivity and biological activity. The combination of the chloro, oxopropyl, and piperidino groups in the pyridazinone ring provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

4-chloro-2-(2-oxopropyl)-5-piperidin-1-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-9(17)8-16-12(18)11(13)10(7-14-16)15-5-3-2-4-6-15/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATILFWTXUENFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)C(=C(C=N1)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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